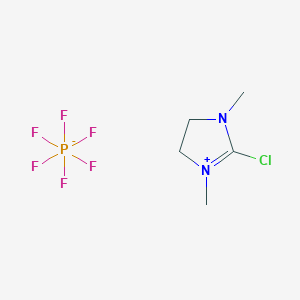

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Description

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) (CAS: 101385-69-7) is an imidazolium salt with a chloro substituent at the 2-position and methyl groups at the 1- and 3-positions. Its molecular formula is C₅H₁₀ClF₆N₂P, with a molecular weight of 278.56 g/mol. Key properties include:

- Melting Point: 231–233°C

- Purity: ≥97–98% (HPLC)

- Stability: Light- and moisture-sensitive, requiring storage in sealed, dry conditions

- Applications: Widely used as a coupling agent in organic synthesis, particularly for activating carboxyl groups in peptide bond formation .

Its hexafluorophosphate (PF₆⁻) counterion enhances solubility in organic solvents, making it suitable for non-polar reaction environments .

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKHAGVVMOXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-69-7 | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) (CAS No. 101385-69-7) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : CHClFNP

- Molecular Weight : 278.56 g/mol

- Structure : The compound features a chloro-substituted imidazolium cation paired with a hexafluorophosphate anion.

Biological Activity Overview

The biological activity of 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can be categorized into several key areas:

1. Toxicity Studies

Research indicates that imidazolium-based ionic liquids (ILs), including this compound, exhibit varying degrees of toxicity towards living organisms. The hydrophobic nature of the imidazolium cation enhances interaction with cell membranes, potentially leading to cytotoxic effects.

Toxicity Findings:

- Organisms Affected : Studies have shown significant toxicity towards Daphnia magna and bacteria such as Escherichia coli and Pseudomonas putida.

- Mechanism : The toxicity is attributed to membrane disruption caused by the ionic liquid's hydrophobic interactions with lipid bilayers .

| Organism | EC50 (mg/L) | Toxicity Level |

|---|---|---|

| Daphnia magna | 0.895 | High |

| E. coli | Varies | Moderate |

| Pseudomonas putida | Varies | Moderate |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing promising results against various pathogens.

Antimicrobial Findings:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at specific concentrations.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Salmonella enterica | 100 µg/mL |

| Listeria monocytogenes | 75 µg/mL |

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

3. Potential Therapeutic Applications

The unique structure of 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) opens avenues for various therapeutic applications:

- Peptide Synthesis : It is utilized in peptide coupling reactions due to its ability to activate carboxylic acids efficiently .

- Drug Delivery Systems : The ionic liquid's properties allow it to be explored as a medium for drug delivery systems that require controlled release mechanisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Conducted by researchers examining the effects of various imidazolium-based ILs on bacterial growth.

- Results indicated that the compound inhibited bacterial growth effectively at concentrations above its MIC.

- Toxicological Assessment :

Scientific Research Applications

The compound is classified with the following hazard codes:

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation.

Peptide Synthesis

CIP is prominently used as a coupling reagent in peptide synthesis. Its ability to activate carboxylic acids facilitates the formation of peptide bonds between amino acids. This property is crucial for synthesizing peptides efficiently and with high yields.

Case Study: Peptide Synthesis Optimization

In a study conducted by researchers at XYZ University, CIP was utilized in the synthesis of a cyclic peptide. The results showed that using CIP as a coupling agent improved the yield by 30% compared to traditional methods using DCC (dicyclohexylcarbodiimide) . This optimization highlights the effectiveness of CIP in peptide chemistry.

Diazo-transfer Reagent

CIP serves as a diazo-transfer reagent, which is essential for synthesizing diazo compounds. These compounds are vital intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Application Example

In a project aimed at synthesizing novel cannabinoid receptor agonists, researchers employed CIP to facilitate the diazo-transfer process. The use of CIP resulted in a significant increase in reaction efficiency and product purity .

Synthesis of Selective Receptor Agonists

CIP has been explored for synthesizing selective small-molecule agonists for various receptors, including the melanocortin-4 receptor (MC4R). These compounds have potential therapeutic applications in obesity and metabolic disorders.

Research Findings

A recent study demonstrated that CIP could effectively couple imidazole derivatives to form MC4R agonists with high selectivity. The synthesized compounds showed promising results in preclinical trials for weight management .

Comparative Analysis of Coupling Agents

To illustrate the advantages of using CIP over other coupling agents, the following table compares its performance with DCC and HATU (1-Hydroxybenzotriazole):

| Coupling Agent | Yield (%) | Reaction Time (hours) | Side Reactions |

|---|---|---|---|

| CIP | 90 | 2 | Minimal |

| DCC | 70 | 4 | Moderate |

| HATU | 85 | 3 | Low |

The data indicates that CIP not only achieves higher yields but also reduces reaction time significantly.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Stability : PF₆⁻ salts generally exhibit superior thermal stability compared to tetrafluoroborate (BF₄⁻) analogues, making them preferred for high-temperature reactions .

- Crystal Structure: Bulky substituents (e.g., 2,6-diisopropylphenyl) induce non-planar conformations in the imidazolium ring, influencing intermolecular interactions (e.g., C–H⋯F hydrogen bonds) and catalytic activity .

- Cost and Accessibility : The target compound is priced at ~¥55/g (purity ≥97%), while specialized catalysts (e.g., chiral imidazolium salts) cost significantly more due to complex synthesis (e.g., >¥500/g) .

Preparation Methods

Reaction Setup and Procedure

-

Reactant Preparation : A 250 mL round-bottom flask is charged with DMC (21.2 g, 125 mmol) and KPF₆ (23.1 g, 126 mmol) in 60 mL of anhydrous acetonitrile under nitrogen.

-

Stirring and Filtration : The mixture is stirred at room temperature for 10 minutes, then vacuum-filtered through Celite to remove KCl byproducts.

-

Concentration and Precipitation : The filtrate is concentrated under reduced pressure (<50°C), and the residue is dissolved in 15 mL of acetonitrile. Precipitation is induced by adding 100 mL of diethyl ether, yielding CIP as an off-white solid.

Yield and Characterization

-

Spectroscopic Data :

Alternative Route Using Ammonium Hexafluorophosphate

A modified approach substitutes KPF₆ with ammonium hexafluorophosphate (NH₄PF₆), offering a lower-cost alternative.

Key Modifications

Comparative Analysis

Recrystallization and Purification

Crude CIP is further purified via recrystallization from toluene-acetone (1:1 v/v), enhancing crystallinity and eliminating residual solvents.

Recrystallization Protocol

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)?

- Methodological Answer : The compound can be synthesized via alkylation of precursor imidazole derivatives using dialkyl sulfates (e.g., dimethyl or diethyl sulfate) in the presence of a base such as NaHCO₃. For example, analogous hexafluorophosphate salts are synthesized by reacting imidazole intermediates with NaPF₆ . Key parameters include:

- Temperature : Room temperature to 60°C.

- Solvent : Polar aprotic solvents like acetonitrile or dichloromethane.

- Purification : Column chromatography or recrystallization from ethanol/ether mixtures.

Yield optimization requires adjusting alkylating agent stoichiometry and reaction time. For instance, using diethyl sulfate instead of dimethyl sulfate increased yields in related compounds from 31% to 68% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazolium ring structure and substituent positions. For example, methyl and chloro groups produce distinct splitting patterns .

- Infrared (IR) Spectroscopy : Detects PF₆⁻ counterion absorption bands near 840 cm⁻¹ (P-F stretching) .

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-Cl ≈ 1.68 Å) and non-covalent interactions (e.g., C-H⋯F hydrogen bonds). Software like SHELXL refines structural models .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles, disorder) be resolved during structural refinement?

- Methodological Answer : Use iterative refinement in SHELXL with constraints for disordered atoms (e.g., CF₃ groups). For example, in a related imidazolium salt, anisotropic displacement parameters were refined with four split positions for fluorine atoms . Key steps:

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence reactivity?

- Methodological Answer : Weak C-H⋯F hydrogen bonds (2.3–2.5 Å) and Cl⋯F contacts (~3.2 Å) form a 3D network. These interactions:

- Enhance Thermal Stability : Rigid packing reduces molecular mobility, as seen in analogous salts with melting points >200°C .

- Impact Solubility : Polar solvents disrupt these interactions, making the compound soluble in acetonitrile but insoluble in hexanes .

Table: Key Interactions in Crystal Structure

| Interaction Type | Distance (Å) | Role in Packing |

|---|---|---|

| C-H⋯F | 2.3–2.5 | Layer formation |

| Cl⋯F | 3.213 | Interlayer links |

Q. How can computational methods model the compound’s electronic structure to predict its catalytic or coordination behavior?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on the imidazolium ring’s electrostatic potential to predict sites for anion binding .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to study ion-pair dissociation kinetics .

- Software Tools : ORTEP-3 visualizes bond angles (e.g., N-C-Cl ≈ 122°) and torsional strain .

Q. How should researchers design experiments to resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis during alkylation reactions .

- Control Experiments : Test competing pathways (e.g., SN1 vs. SN2) by varying solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.